molecular formula C11H5D11O B1141541 4-N-PENTYL-D11-PHENOL CAS No. 1219805-30-7

4-N-PENTYL-D11-PHENOL

Cat. No.: B1141541
CAS No.: 1219805-30-7
M. Wt: 175.31
InChI Key:
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Description

4-N-PENTYL-D11-PHENOL is a stable isotope-labeled compound, specifically a deuterated form of 4-n-pentylphenol. It is used as a reference standard in various scientific and industrial applications. The compound has a molecular formula of C11H16O and a molecular weight of 164.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-PENTYL-D11-PHENOL typically involves the deuteration of 4-n-pentylphenol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the phenol structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high chemical purity (minimum 98%) and deuterium incorporation (98 atom % D) .

Chemical Reactions Analysis

Types of Reactions: 4-N-PENTYL-D11-PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-N-PENTYL-D11-PHENOL is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme activities.

    Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: Applied in environmental testing to monitor phenolic compounds in various samples

Mechanism of Action

The mechanism of action of 4-N-PENTYL-D11-PHENOL is primarily related to its phenolic structure. Phenols are known to undergo various biochemical interactions, including:

Comparison with Similar Compounds

4-N-PENTYL-D11-PHENOL can be compared with other deuterated phenols and non-deuterated analogs:

    Similar Compounds:

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in various scientific applications .

Properties

CAS No.

1219805-30-7

Molecular Formula

C11H5D11O

Molecular Weight

175.31

Synonyms

4-N-PENTYL-D11-PHENOL

Origin of Product

United States

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